molecular formula C15H18N2O3S B2481764 N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 881484-97-5

N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

Cat. No.: B2481764
CAS No.: 881484-97-5
M. Wt: 306.38
InChI Key: BXYNYVCJCZDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a synthetic benzothiazine derivative designed for research and development in medicinal chemistry. This compound is of significant interest as a synthetic intermediate or potential scaffold for the development of novel bioactive molecules. Researchers can investigate its utility in heterocyclic chemistry, particularly in intramolecular cyclization reactions to form more complex fused-ring systems, a transformation observed in related N-allyl functionalized heterocycles . The 7-ethoxy substitution on the benzothiazine ring may influence the compound's electronic properties and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. The structural motif of the 3,4-dihydro-2H-benzo[b][1,4]thiazin-3-one core is prevalent in pharmaceutical research, and this specific allyl-acetamide derivative could be explored for its mechanism of action in various biochemical pathways. Research applications may include its use as a key building block in the synthesis of potential enzyme inhibitors or as a candidate for screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-7-16-14(18)9-13-15(19)17-11-6-5-10(20-4-2)8-12(11)21-13/h3,5-6,8,13H,1,4,7,9H2,2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYNYVCJCZDHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in:

N-Substituents on the acetamide group (e.g., allyl vs. aryl, alkyl, or hydroxy groups).

Substituents on the benzothiazine ring (e.g., ethoxy at position 7 vs. halogens, nitro, or heterocyclic groups).

Table 1: Key Structural and Functional Comparisons
Compound Name N-Substituent Benzothiazine Substitution Key Properties/Activities Reference
N-Allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Allyl 7-Ethoxy Enhanced lipophilicity; potential antifungal target
YHV98-4 (N-(4-chlorophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide) 4-Chlorophenyl None Anti-inflammatory (Hv1 channel inhibition)
N-(4-Nitrophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide 4-Nitrophenyl None High electron-withdrawing effect; antifungal
N-Benzyl-2-(3-oxo-benzothiazin-2-yl)acetamide Benzyl None Moderate solubility; structural analog for SAR
N-Hydroxy-2-(3-oxo-benzothiazin-2-yl)acetamide Hydroxy None Hydrogen-bonding potential; derivatization precursor

Pharmacokinetic and Toxicity Considerations

  • Solubility : The ethoxy group may improve water solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in YHV98-4).

Biological Activity

N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazine core, which is known for various biological activities. The presence of the allyl group and ethoxy substituent enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, derivatives with the benzothiazine structure demonstrated significant AChE inhibition with IC50 values comparable to known drugs like donepezil .
  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties. This can mitigate oxidative stress-related damage in cells, contributing to their therapeutic potential against various diseases .
  • Antimicrobial Properties : Thiazine derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies and Experimental Data

  • In Vitro Studies : Experimental evaluations have indicated that compounds structurally similar to this compound exhibit significant inhibition of AChE with IC50 values ranging from 0.025 µM to 0.027 µM for the most potent derivatives .
    CompoundIC50 (µM)AChE Inhibition (%)
    3i0.02790.00 ± 2.40
    3j0.02592.00 ± 1.80
    Donepezil0.021Reference
  • Antioxidant Assays : The antioxidant capacity of these compounds was assessed using DPPH radical scavenging assays, revealing that certain derivatives demonstrated higher antioxidant activity than standard reference compounds .
  • Cytotoxicity Studies : Cytotoxicity assessments on NIH/3T3 cells showed that selected compounds were non-cytotoxic at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

  • Thiazine Ring Formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions to construct the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine core .
  • Ethoxy and Allyl Substitution : The 7-ethoxy group is introduced via nucleophilic substitution using ethyl halides, while the allyl group is attached through alkylation with allyl bromide under basic conditions (e.g., K₂CO₃) .
  • Acetamide Formation : Reaction of intermediates with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to finalize the acetamide moiety .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure compound .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF or dichloromethane improves solubility for cyclization steps .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
  • Temperature Control : Maintain 60–80°C for cyclization to minimize side products; lower temperatures (0–25°C) prevent decomposition during sensitive substitutions .
  • Analytical Monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks reaction progress, while HPLC or NMR validates purity post-synthesis .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, ethoxy group at δ 1.3–1.5 ppm) .
    • IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and thiazine ring vibrations .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 347.12) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystallizable) .

Advanced: How can structural ambiguities in derivatives be resolved?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between regioisomers .
  • X-ray Diffraction : Single-crystal analysis (using SHELX software) provides absolute configuration data .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to validate structures .

Basic: What biological assays are used to evaluate its antimicrobial activity?

Methodological Answer:

  • In Vitro Assays :
    • Antifungal : Broth microdilution (CLSI M38) against Candida albicans; MIC values compared to amphotericin B .
    • Antibacterial : Agar diffusion against Staphylococcus aureus; zones of inhibition measured .
  • Controls : Include standard drugs (e.g., fluconazole) and solvent-only blanks .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation : Modify the allyl group (e.g., propargyl or benzyl) to assess impact on bioactivity .
  • Computational Docking : Use AutoDock Vina to predict binding to targets like alpha-amylase (PDB ID 1B2Y); prioritize derivatives with high docking scores .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiazine carbonyl for H-bonding) using Schrödinger Phase .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : Sealed in dry containers at 4°C; desiccants (silica gel) prevent hydrolysis .
  • Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water) over 6 months; >95% purity indicates acceptable stability .

Advanced: How can contradictory bioactivity data between similar derivatives be addressed?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via LC-MS to rule out impurities .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to assess permeability differences .
  • Target Profiling : Screen against broader panels (e.g., kinase assays) to identify off-target effects .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How is X-ray crystallography applied to confirm its molecular structure?

Methodological Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Solution : SHELXT for initial phase estimation; SHELXL for refinement (R-factor < 0.05) .
  • Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.